

RT-PCR analysis of EP1 receptor expression after ONO-8711 treatment

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Compound of Interest

Compound Name: ONO-8711

Cat. No.: B1677322

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Application Note and Protocol

Topic: RT-PCR Analysis of EP1 Receptor Expression After **ONO-8711** Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

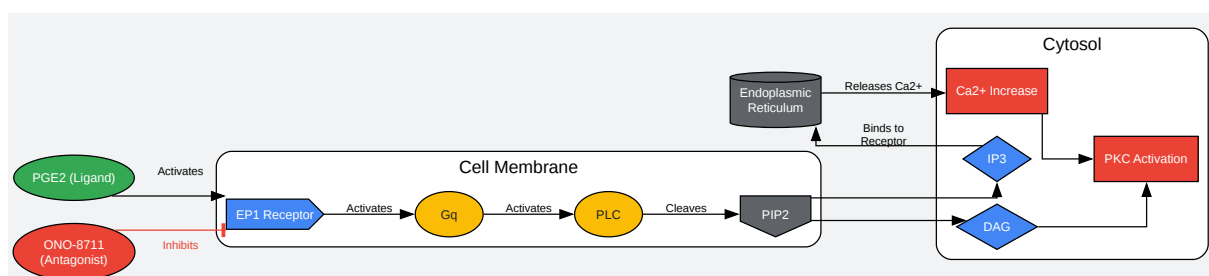
The Prostaglandin E2 (PGE2) receptor 1 (EP1) is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, pain perception, and carcinogenesis.[1][2] Its natural ligand, PGE2, triggers a signaling cascade upon binding, leading to an increase in intracellular calcium.[1][3] **ONO-8711** is a potent and selective competitive antagonist for the EP1 receptor, making it a valuable tool for investigating the receptor's function and a potential therapeutic agent.[1][4] Studies have suggested that in certain pathological conditions, such as cancer, EP1 receptor expression is elevated.[5][6][7] Blockade of the receptor with antagonists like **ONO-8711** has been shown to have chemopreventive effects and may lead to a reduction in EP1 expression levels.[5][8]

This application note provides a detailed protocol for analyzing the messenger RNA (mRNA) expression levels of the EP1 receptor in a cell-based model following treatment with **ONO-8711**. The methodology utilizes quantitative reverse transcription-polymerase chain reaction (RT-qPCR), a highly sensitive and specific technique for measuring gene expression.[9][10]

Signaling Pathway and Experimental Principle

The EP1 receptor, upon activation by its ligand PGE2, couples to the Gq alpha subunit (Gq). [1][3] This initiates a signaling cascade by activating Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[3] **ONO-8711** acts by competitively blocking PGE2 from binding to the EP1 receptor, thus inhibiting this entire downstream signaling pathway.

The experimental principle is to treat cells that express the EP1 receptor with varying concentrations of **ONO-8711**. Following treatment, total RNA is extracted and the specific mRNA transcript for the EP1 receptor (gene name: PTGER1) is quantified using a two-step RT-qPCR protocol.[11] This allows for the precise measurement of any changes in gene expression resulting from the antagonist treatment.



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Caption: EP1 receptor signaling pathway and point of inhibition by **ONO-8711**.

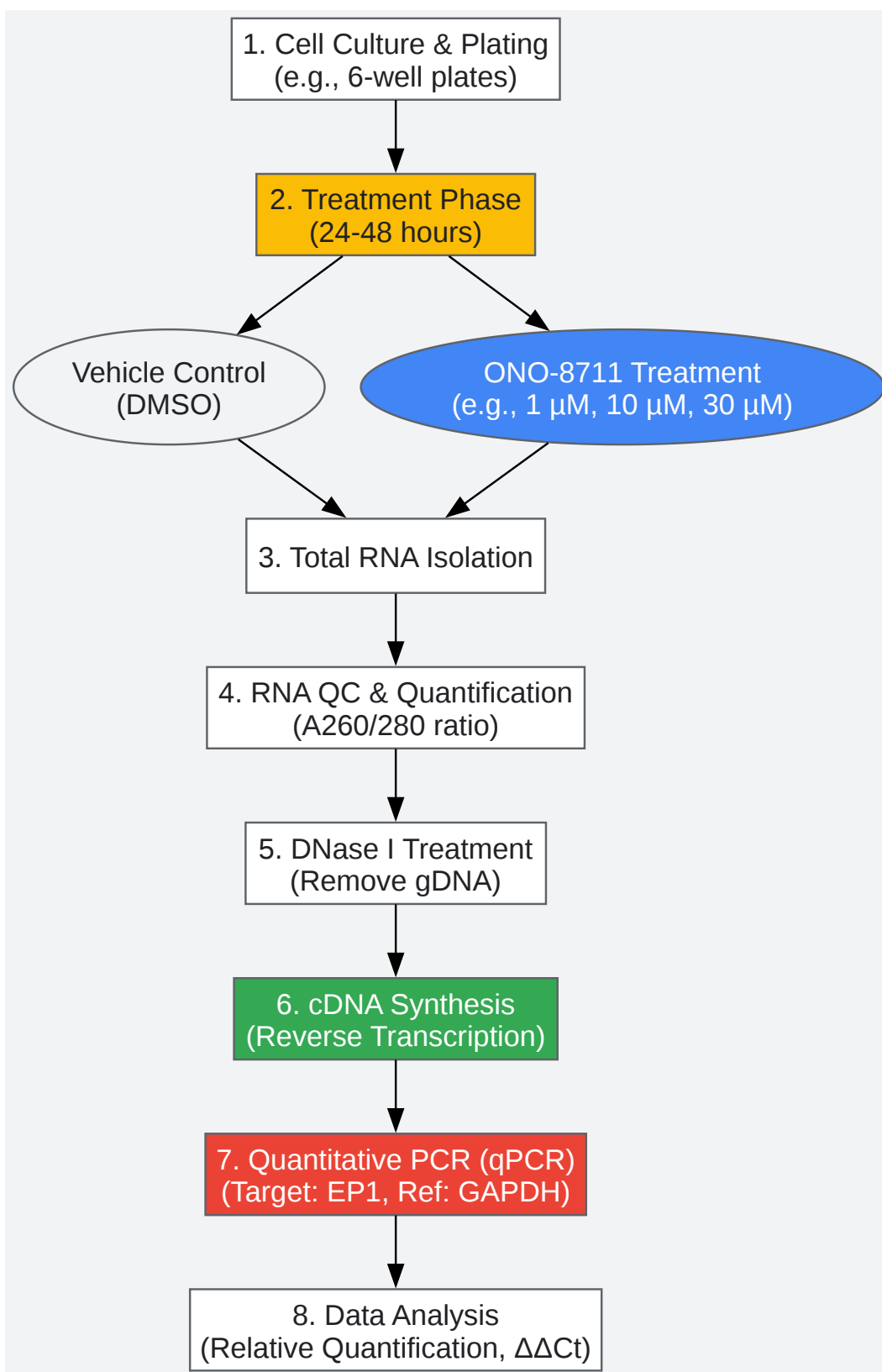
Experimental Protocols

This protocol outlines the procedure from cell culture to data analysis for determining EP1 receptor mRNA expression.

Materials and Reagents

- Cell Line: A suitable cell line expressing the EP1 receptor (e.g., oral squamous carcinoma cells, breast cancer cells).
- Cell Culture Media: As recommended for the specific cell line.
- **ONO-8711**: (MedChemExpress or equivalent).[4]
- Vehicle Control: DMSO.
- RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen).
- DNase I: RNase-free.
- Reverse Transcriptase Kit: (e.g., SuperScript IV, Invitrogen).
- qPCR Master Mix: Containing SYBR Green or compatible with probe-based assays.
- Primers: Validated primers for the target gene (PTGER1) and a stable reference gene (e.g., ACTB, GAPDH).
- Nuclease-free water.
- Equipment: Cell culture incubator, biosafety cabinet, microcentrifuge, spectrophotometer (e.g., NanoDrop), real-time PCR system.

Step-by-Step Methodology



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Caption: Workflow for RT-qPCR analysis of EP1 mRNA expression.

Protocol Steps:

- Cell Culture and Treatment:
 - Culture cells under recommended conditions to ~70-80% confluency.
 - Seed cells into 6-well plates and allow them to adhere overnight.
 - Prepare fresh dilutions of **ONO-8711** in culture media at desired concentrations (e.g., 1 μ M, 10 μ M, 30 μ M). Prepare a vehicle control with the same final concentration of DMSO.
 - Replace the medium in the wells with the prepared **ONO-8711** or vehicle control media.
 - Incubate for the desired treatment period (e.g., 24 or 48 hours).
- Total RNA Isolation:
 - Aspirate the media and wash cells with ice-cold PBS.
 - Lyse the cells directly in the well using the lysis buffer provided in the RNA isolation kit.
 - Isolate total RNA following the manufacturer's protocol.
 - Elute the RNA in nuclease-free water.
- RNA Quantification and Quality Control:
 - Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~1.8-2.0 is considered pure.[\[12\]](#)
 - (Optional but recommended) Assess RNA integrity using gel electrophoresis or a bioanalyzer. Look for distinct 28S and 18S rRNA bands.[\[12\]](#)
- DNase I Treatment:
 - To eliminate any contaminating genomic DNA, treat 1 μ g of total RNA with DNase I according to the manufacturer's instructions.[\[12\]](#)
 - Inactivate the DNase I following the protocol (usually via heat inactivation).

- Reverse Transcription (cDNA Synthesis):
 - Synthesize complementary DNA (cDNA) from the DNase-treated RNA using a reverse transcriptase kit.[\[9\]](#)[\[11\]](#)
 - Typically, a mix of oligo(dT) and random primers is used for priming.[\[11\]](#)
 - Set up the reaction according to the kit's protocol, using 1 µg of RNA per reaction.
 - Include a "no reverse transcriptase" (-RT) control to verify the absence of genomic DNA contamination in subsequent qPCR steps.
- Quantitative Real-Time PCR (qPCR):
 - Prepare the qPCR reaction mix. For each sample, a typical reaction includes:
 - qPCR Master Mix (e.g., SYBR Green)
 - Forward Primer (for EP1 or reference gene)
 - Reverse Primer (for EP1 or reference gene)
 - Diluted cDNA template
 - Nuclease-free water
 - Run reactions in triplicate for each sample and each gene (target and reference).
 - Include a no-template control (NTC) for each primer set to check for contamination.[\[13\]](#)
 - Use a standard thermal cycling program, for example:
 - Initial denaturation: 95°C for 10 min
 - 40 cycles of: 95°C for 15 sec, 60°C for 1 min
 - Melt curve analysis (for SYBR Green assays) to confirm product specificity.
- Data Analysis:

- Determine the cycle threshold (Ct) for each reaction.
- Calculate the relative expression of the EP1 gene using the comparative Ct ($\Delta\Delta\text{Ct}$) method.
 - Normalize to Reference Gene (ΔCt): $\Delta\text{Ct} = \text{Ct}(\text{EP1}) - \text{Ct}(\text{Reference Gene})$
 - Normalize to Control ($\Delta\Delta\text{Ct}$): $\Delta\Delta\text{Ct} = \Delta\text{Ct}(\text{Treated Sample}) - \Delta\text{Ct}(\text{Vehicle Control})$
 - Calculate Fold Change: $\text{Fold Change} = 2^{-\Delta\Delta\text{Ct}}$

Data Presentation

Quantitative results should be summarized in a clear, tabular format. The following table presents hypothetical data showing a dose-dependent decrease in EP1 mRNA expression following a 24-hour treatment with **ONO-8711**.

Treatment Group	ONO-8711 Conc. (μM)	Avg. Ct (EP1)	Avg. Ct (GAPDH)	ΔCt (CtEP1 - CtGAPDH)	$\Delta\Delta\text{Ct}$ (vs. Vehicle)	Fold Change ($2^{-\Delta\Delta\text{Ct}}$)
Vehicle Control	0	24.5	19.0	5.5	0.0	1.00
ONO-8711	1	25.2	19.1	6.1	0.6	0.66
ONO-8711	10	26.0	19.0	7.0	1.5	0.35
ONO-8711	30	26.8	19.2	7.6	2.1	0.23

Note: The data presented in this table is for illustrative purposes only.

Conclusion

This application note provides a comprehensive framework for researchers to quantify the effect of the EP1 receptor antagonist **ONO-8711** on EP1 gene expression. The detailed RT-qPCR protocol, from cell treatment to data analysis, ensures a robust and reproducible method for assessing changes in mRNA levels. This approach is critical for understanding the

regulatory mechanisms of EP1 receptor expression and evaluating the molecular impact of potential therapeutic agents like **ONO-8711** in drug development and biomedical research.

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